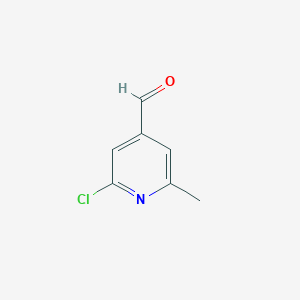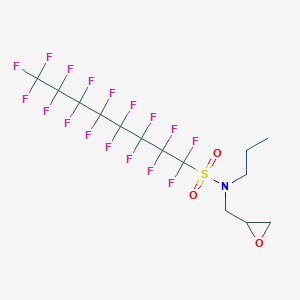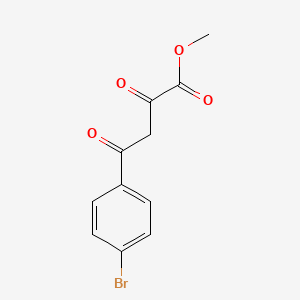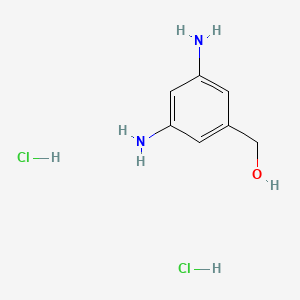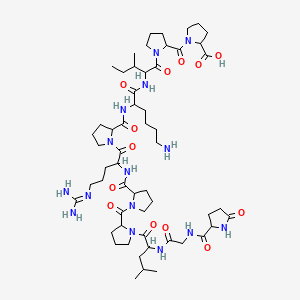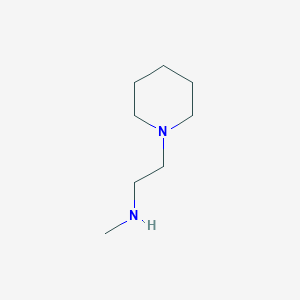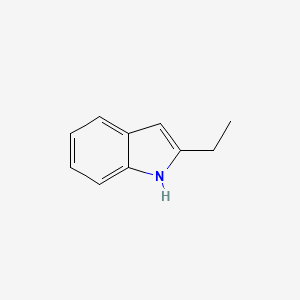
2-Ethyl-1H-Indol
Übersicht
Beschreibung
“2-ethyl-1H-indole” is a derivative of indole, which is a heterocyclic compound. The indole structure is present in many important biological molecules like tryptophan and neurotransmitter serotonin . The presence of the indole nucleus in medicinal compounds has made it an important heterocyclic compound having broad-spectrum biological activities .
Synthesis Analysis
The synthesis of indole derivatives has been the focus of many researchers due to their biological properties and potential to be the target . The indole molecule has seven positions to accommodate different substitutions, thus new derivatives of indole can be synthesized according to these seven positions .
Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring. From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .
Chemical Reactions Analysis
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years. Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds .
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indolderivate, einschließlich 2-Ethyl-1H-Indol, wurden als antiviral wirksam befunden . Beispielsweise wurden 6-Amino-4-substituierte Alkyl-1H-Indol-2-substituierte Carboxylat-Derivate hergestellt und als antivirale Mittel berichtet . Diese Verbindungen zeigten eine inhibitorische Aktivität gegen Influenza A und CoxB3-Virus .
Entzündungshemmende Eigenschaften
Indolderivate sind bekannt für ihre entzündungshemmenden Eigenschaften . Dies macht this compound zu einem möglichen Kandidaten für die Entwicklung neuer entzündungshemmender Medikamente .
Antikrebsanwendungen
Indolderivate wurden in eine Reihe von biologischen Rollen verwickelt, einschließlich Antitumormitteln . Dies deutet darauf hin, dass this compound möglicherweise in der Krebsforschung und -behandlung eingesetzt werden könnte .
Antioxidative Eigenschaften
Indolderivate sind bekannt für ihre antioxidativen Eigenschaften . Dies bedeutet, dass this compound möglicherweise zur Entwicklung von Antioxidans-Medikamenten eingesetzt werden könnte .
Antibakterielle Aktivität
Indolderivate, einschließlich this compound, wurden als antimikrobiell wirksam befunden . Dies deutet darauf hin, dass this compound zur Entwicklung neuer antimikrobieller Medikamente eingesetzt werden könnte .
Antidiabetische Anwendungen
Indolderivate wurden als antidiabetisch wirksam befunden . Dies deutet darauf hin, dass this compound möglicherweise zur Entwicklung von Antidiabetika eingesetzt werden könnte .
Antimalaria-Anwendungen
Indolderivate wurden als antimalariawirksam befunden . Dies deutet darauf hin, dass this compound möglicherweise zur Entwicklung von Antimalaria-Medikamenten eingesetzt werden könnte .
Anticholinesterase-Aktivitäten
Indolderivate wurden als Anticholinesterase-wirksam befunden . Dies deutet darauf hin, dass this compound möglicherweise zur Entwicklung von Medikamenten für Erkrankungen wie Alzheimer eingesetzt werden könnte .
Wirkmechanismus
Target of Action
2-Ethyl-1H-indole, like other indole derivatives, is known to interact with various biological targets. Indole derivatives have been found in many important synthetic drug molecules and they bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-Ethyl-1H-indole may interact with its targets in a manner that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported to inhibit the growth of cancer cells, suggesting that they may affect pathways related to cell proliferation .
Result of Action
Given the broad range of biological activities exhibited by indole derivatives, it is likely that 2-ethyl-1h-indole may have diverse effects at the molecular and cellular levels .
Safety and Hazards
The safety data sheet for a similar compound, “1H-Indole-2-methanol”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .
Zukünftige Richtungen
The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Eigenschaften
IUPAC Name |
2-ethyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-2-9-7-8-5-3-4-6-10(8)11-9/h3-7,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNBLGQCCSCCHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396628 | |
| Record name | 2-ethyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3484-18-2 | |
| Record name | 2-ethyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

